molecular formula C8H16O2 B13610960 4-(Tert-butoxy)butanal

4-(Tert-butoxy)butanal

Cat. No.: B13610960
M. Wt: 144.21 g/mol
InChI Key: ZJVRXWVVJPAKGP-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)butanal is an organic compound with the molecular formula C8H16O2. It is a butanal derivative where a tert-butoxy group is attached to the fourth carbon of the butanal chain. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butoxy)butanal can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutanal with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 4-hydroxybutanal reacts with tert-butyl alcohol to form the tert-butoxy group.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(Tert-butoxy)butanoic acid.

    Reduction: 4-(Tert-butoxy)butanol.

    Substitution: Various substituted butanal derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butoxy)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)butanal involves its reactivity as an aldehyde and the presence of the tert-butoxy group. The aldehyde group can participate in nucleophilic addition reactions, while the tert-butoxy group can undergo substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybutanal: Similar structure but with a butoxy group instead of a tert-butoxy group.

    4-Hydroxybutanal: The precursor to 4-(tert-butoxy)butanal, with a hydroxyl group instead of a tert-butoxy group.

    4-(Tert-butoxy)butanoic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of the bulky tert-butoxy group, which imparts steric hindrance and influences its reactivity. This makes it distinct from other butanal derivatives and useful in specific synthetic applications .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butanal

InChI

InChI=1S/C8H16O2/c1-8(2,3)10-7-5-4-6-9/h6H,4-5,7H2,1-3H3

InChI Key

ZJVRXWVVJPAKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCC=O

Origin of Product

United States

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